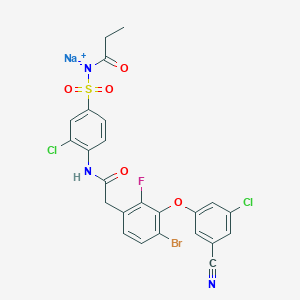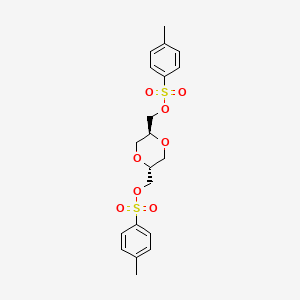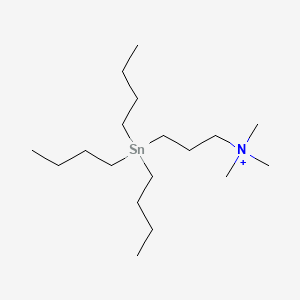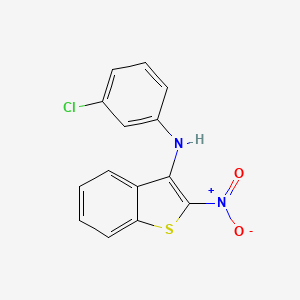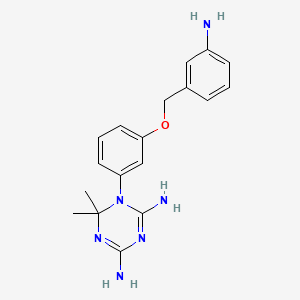
1,3,5-Triazine-2,4-diamine, 1-(3-((3-aminophenyl)methoxy)phenyl)-1,6-dihydro-6,6-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4-diamine, 1-(3-((3-aminophenyl)methoxy)phenyl)-1,6-dihydro-6,6-dimethyl- is a complex organic compound that belongs to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(3-((3-aminophenyl)methoxy)phenyl)-1,6-dihydro-6,6-dimethyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of cyanuric chloride with appropriate amines under controlled conditions.
Introduction of Aminophenyl Group: The aminophenyl group can be introduced through a nucleophilic substitution reaction using an appropriate aminophenyl derivative.
Methoxyphenyl Group Addition: The methoxyphenyl group can be added via an etherification reaction, where a phenol derivative reacts with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1-(3-((3-aminophenyl)methoxy)phenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
科学研究应用
1,3,5-Triazine-2,4-diamine, 1-(3-((3-aminophenyl)methoxy)phenyl)-1,6-dihydro-6,6-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and optoelectronic devices.
作用机制
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(3-((3-aminophenyl)methoxy)phenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4-diamine, N2-(3-aminophenyl)-6-phenyl-: Similar structure but lacks the methoxyphenyl group.
1,3,5-Triazine-2,4-diamine, N2-(3-aminophenyl)-6-methyl-: Similar structure with a methyl group instead of a methoxyphenyl group.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1-(3-((3-aminophenyl)methoxy)phenyl)-1,6-dihydro-6,6-dimethyl- is unique due to the presence of both aminophenyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
属性
CAS 编号 |
136243-01-1 |
|---|---|
分子式 |
C18H22N6O |
分子量 |
338.4 g/mol |
IUPAC 名称 |
1-[3-[(3-aminophenyl)methoxy]phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H22N6O/c1-18(2)23-16(20)22-17(21)24(18)14-7-4-8-15(10-14)25-11-12-5-3-6-13(19)9-12/h3-10H,11,19H2,1-2H3,(H4,20,21,22,23) |
InChI 键 |
JNYZYDBUKUVZSZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)OCC3=CC(=CC=C3)N)N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


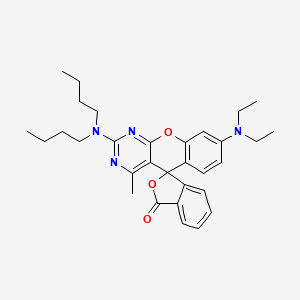

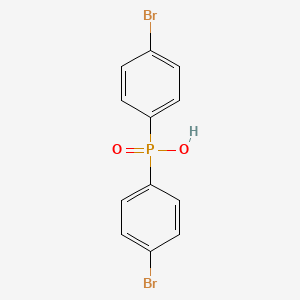
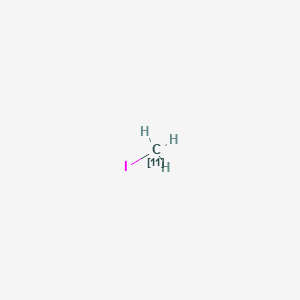
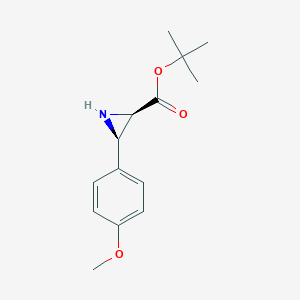

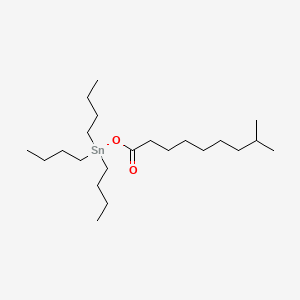

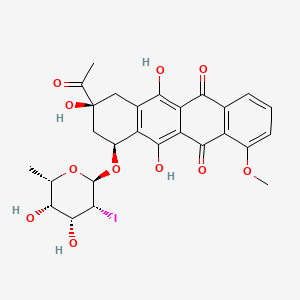
![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
